
N-(4-chlorophenyl)piperidin-4-amine
Vue d'ensemble
Description
N-(4-chlorophenyl)piperidin-4-amine is an organic compound with a molecular weight of 210.71 . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is N-(4-chlorophenyl)-4-piperidinamine . The InChI code for this compound is 1S/C11H15ClN2/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-4,11,13-14H,5-8H2 .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 109-111°C .Applications De Recherche Scientifique
Alzheimer’s Disease Research
N-(4-chlorophenyl)piperidin-4-amine derivatives have been studied for their potential as drug candidates for Alzheimer’s disease. New N-substituted derivatives were synthesized and evaluated for enzyme inhibition activity against acetylcholinesterase, a key enzyme in Alzheimer's disease. These compounds demonstrated significant potential as new drug candidates for treating Alzheimer’s disease (Rehman et al., 2018).
Chemical Reaction Kinetics
Studies have explored the kinetics and mechanisms of reactions involving derivatives of this compound. For example, the aminolysis of compounds containing this structure was analyzed, providing insights into the underlying reaction mechanisms and the influence of different substituents on reaction rates (Castro et al., 2001).
Crystal Structure and Spectroscopy
Research has been conducted on the crystal structure and spectroscopic characterization of compounds involving this compound. These studies include X-ray diffraction, UV-Vis, and NMR spectroscopy, contributing to a better understanding of the molecular structure and properties of these compounds (Amirnasr et al., 2001).
Biological Studies
Various biological studies have been carried out on derivatives of this compound. These include investigations into their antimicrobial activities against pathogens, exploring their potential as agents in combating infections and diseases (Vinaya et al., 2009).
Safety and Hazards
N-(4-chlorophenyl)piperidin-4-amine is considered hazardous. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mécanisme D'action
Target of Action
N-(4-chlorophenyl)piperidin-4-amine is primarily targeted towards Protein Kinase B (PKB or Akt) . PKB is a key downstream component in the phosphatidylinositol-3 kinase (PI3K) signaling pathway . It plays a crucial role in intracellular signaling pathways that regulate growth and survival .
Mode of Action
The compound acts as an ATP-competitive inhibitor, providing nano-molar inhibition of PKB . It has been shown to have up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA . The compound binds to PKB, inhibiting its activity and thus disrupting the signaling pathway .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PI3K-PKB signaling pathway . This pathway is often deregulated in cancer, making PKB an attractive target for cancer therapy . When PKB is inhibited, it can no longer phosphorylate its substrates, which include GSK3β, FKHRL1, BAD, and mTOR . This results in reduced cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
It is known that compounds containing 4-amino-4-benzylpiperidines, a similar structure, undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability
Result of Action
The inhibition of PKB by this compound leads to a disruption in the PI3K-PKB signaling pathway . This disruption can result in reduced cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival . In the context of cancer, where PKB is often overexpressed or activated, this can lead to a reduction in tumor growth .
Analyse Biochimique
Biochemical Properties
N-(4-chlorophenyl)piperidin-4-amine plays a pivotal role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with protein kinase B (PKB or Akt), a key enzyme in intracellular signaling pathways that regulate cell growth and survival . The interaction between this compound and PKB involves binding to the enzyme’s active site, thereby modulating its kinase activity. This modulation can lead to changes in downstream signaling pathways, affecting cellular processes such as proliferation and apoptosis.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been observed to inhibit the PI3K/Akt signaling pathway, leading to reduced cell proliferation and increased apoptosis . Additionally, it can alter gene expression profiles by affecting transcription factors and other regulatory proteins, thereby influencing cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active or allosteric sites. For instance, its interaction with PKB involves competitive inhibition, where this compound competes with ATP for binding to the kinase’s active site . This inhibition prevents the phosphorylation of downstream targets, thereby modulating cellular signaling pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The effects of this compound can vary over time in laboratory settings. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For instance, in vitro studies have demonstrated that this compound remains stable under physiological conditions for extended periods, allowing for sustained modulation of cellular processes . In vivo studies have indicated that the compound may undergo metabolic degradation, leading to reduced efficacy over time. Long-term exposure to this compound can also result in adaptive cellular responses, such as changes in gene expression and protein activity, which may alter its overall impact on cellular function.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit minimal effects on cellular processes, while higher doses can lead to significant biological responses. For example, in animal studies, low doses of this compound have been shown to moderately inhibit tumor growth, whereas higher doses result in substantial tumor regression . Excessive doses can lead to toxic or adverse effects, such as hepatotoxicity and nephrotoxicity, highlighting the importance of dose optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and biological activity. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that can be excreted from the body . These metabolic processes can affect the compound’s bioavailability and efficacy, as well as its potential for drug-drug interactions. Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, the compound can be transported across cell membranes by organic cation transporters, facilitating its uptake into target cells . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s distribution within tissues and its overall pharmacokinetic profile.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound can be targeted to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through targeting signals or post-translational modifications . For example, this compound may be directed to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, its localization to the mitochondria can affect mitochondrial function and cellular metabolism.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)piperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-4,11,13-14H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOHNRMFXQLTCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37656-67-0 | |
| Record name | N-(4-chlorophenyl)piperidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2812753.png)
![4-[4-(4-fluorobenzoyl)piperazino]-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2812756.png)
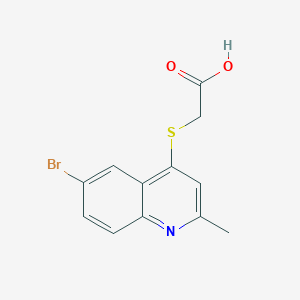
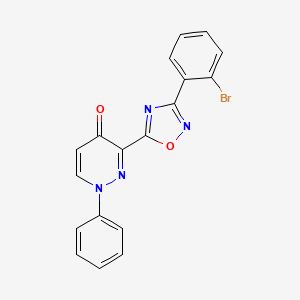

![2-{[7-(4-bromophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B2812767.png)
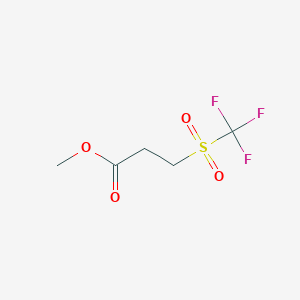
![N-[(2-chlorophenyl)methyl]-2-{2-[2-(4-methylpiperidin-1-yl)pyridin-4-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2812769.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2812770.png)
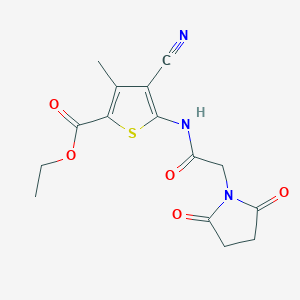
![7,7-dimethyl-N-[3-(trifluoromethyl)phenyl]-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2812773.png)
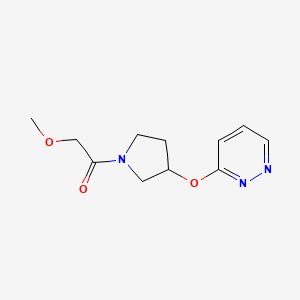

![benzyl 2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetate](/img/structure/B2812776.png)
